3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide
Overview
Description
3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methoxy, piperazine, and sulfonamide groups
Preparation Methods
The synthesis of 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction:
Coupling Reactions: The formation of the piperazine ring and its subsequent functionalization with methoxy and sulfonamide groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions but can include various derivatives with altered functional groups .
Scientific Research Applications
3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide include:
- 4-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide
- 3-chloro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide
- 3-fluoro-N-{4-[4-(4-ethoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide
These compounds share similar structural features but differ in the substituents on the aromatic rings. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-32-22-11-9-21(10-12-22)27-13-15-28(16-14-27)24(29)18-5-7-20(8-6-18)26-33(30,31)23-4-2-3-19(25)17-23/h2-12,17,26H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLADHNDVHKCEFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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